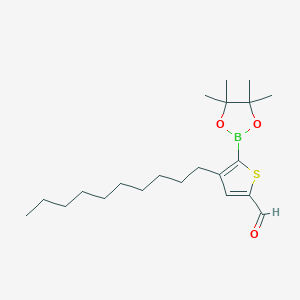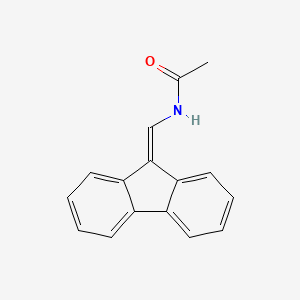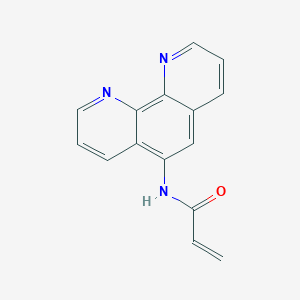![molecular formula C8H7N3OS B13132015 N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the acetamide group. One common method involves the annulation of pyridine to a thiazole ring. This can be achieved through the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the reactive sites of the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to inhibit histamine H3 receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.
Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties
Uniqueness
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to the combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization and a broad spectrum of potential pharmacological activities .
Eigenschaften
Molekularformel |
C8H7N3OS |
|---|---|
Molekulargewicht |
193.23 g/mol |
IUPAC-Name |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |
InChI-Schlüssel |
LQRWOMHIYRNZBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(S1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)




![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



